1,4-Diiodo-2-methoxybenzene
Overview
Description
1,4-Diiodo-2-methoxybenzene is an organic compound with the molecular formula C₇H₆I₂O. It is a derivative of methoxybenzene (anisole) where two iodine atoms are substituted at the 1 and 4 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 1,4-Diiodo-2-methoxybenzene typically involves electrophilic aromatic substitution (EAS). One common method is the halogenation of anisole (methoxybenzene) using iodine. The reaction of 1,2-Diiodobenzene with anisole can yield this compound. Industrial production methods may involve similar halogenation processes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1,4-Diiodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Electrophilic Aromatic Substitution: As a derivative of benzene, it can undergo further electrophilic aromatic substitution reactions.
Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Diiodo-2-methoxybenzene has several scientific research applications:
Chemical Synthesis and Catalysis: It is used in the guest-induced assembly of complex molecular structures, such as tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand into heterodimeric capsules.
Electrochemical Applications: Methoxybenzene derivatives, including this compound, are used in electrochemical processes like thiocyanation, demonstrating high regio- and isomeric-selectivity.
Energy Storage and Batteries: Derivatives of this compound show promise as catholytes in non-aqueous redox flow batteries, enhancing battery efficiency and lifespan.
Material Science and Polymer Chemistry: It is relevant in synthesizing chemically reactive polymers and other materials.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atoms on the benzene ring make it more reactive towards electrophiles. The reaction mechanism generally follows these steps:
- Formation of a sigma complex (arenium ion) where the electrophile forms a sigma bond with the benzene ring.
- Deprotonation of the sigma complex to restore aromaticity .
Comparison with Similar Compounds
1,4-Diiodo-2-methoxybenzene can be compared with other similar compounds such as:
1,2-Diiodo-4-methoxybenzene: Another isomer with iodine atoms at different positions on the benzene ring.
1,4-Dimethoxybenzene: A derivative with methoxy groups instead of iodine, used in similar applications but with different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,4-diiodo-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFAVJGDUTEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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